molecular formula C26H19F2N5O3 B2696503 N-(2-fluoro-4-methylphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide CAS No. 1029727-98-7

N-(2-fluoro-4-methylphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide

Cat. No.: B2696503
CAS No.: 1029727-98-7
M. Wt: 487.467
InChI Key: QQVRJQVMRPKXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluoro-4-methylphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a potent, ATP-competitive, and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK), a key non-receptor tyrosine kinase encoded by the PTK2 gene. FAK plays a critical role in cellular signaling pathways that regulate fundamental processes such as cell adhesion, migration, proliferation, and survival . Its overexpression and hyperactivity are frequently associated with tumor progression, metastasis, and angiogenesis in various cancers. This compound exerts its effects by binding to the FAK kinase domain, thereby inhibiting its autophosphorylation at Y397 and subsequent downstream signaling through pathways like PI3K/AKT and RAS-MAPK . The primary research value of this inhibitor lies in its utility as a chemical probe to dissect the complex biological functions of FAK in the tumor microenvironment and in normal cellular physiology. Researchers employ it in in vitro assays to study cancer cell invasion and migration, and in in vivo xenograft models to evaluate the therapeutic potential of FAK inhibition on tumor growth and metastasis . Its specific structural features, including the 1,8-naphthyridin-4-one core and the 1,2,4-oxadiazole-linked fluorophenyl moiety, are designed to optimize potency and selectivity. This product is intended for research purposes only, strictly for use in laboratory settings, and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-fluoro-4-methylphenyl)-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19F2N5O3/c1-14-6-9-21(20(28)10-14)30-22(34)13-33-12-19(23(35)18-8-7-15(2)29-25(18)33)26-31-24(32-36-26)16-4-3-5-17(27)11-16/h3-12H,13H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVRJQVMRPKXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC(=CC=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-4-methylphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide typically involves multi-step organic reactions. One common method includes the condensation of aminopyrazoles with enaminonitriles or enaminones, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often require the use of catalysts such as iodine (I2) and may involve heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-4-methylphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications.

Scientific Research Applications

N-(2-fluoro-4-methylphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-methylphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues from the Acetamide-Triazole Family

describes 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide derivatives (e.g., compounds 6a–m ), synthesized via copper-catalyzed 1,3-dipolar cycloaddition ("click chemistry"). Key differences from the target compound include:

Feature Target Compound Triazole-Based Analogues (6a–m)
Core Structure 1,8-naphthyridine with oxadiazole 1,2,3-triazole with naphthalene ether
Aromatic Substitution Dual fluorophenyl groups (electron-withdrawing) Nitrophenyl or unsubstituted phenyl (electron-deficient or neutral)
Acetamide Side Chain N-(2-fluoro-4-methylphenyl) N-phenyl with nitro/methoxy substituents
Synthetic Route Likely multi-step heterocyclic condensation (inferred) Click chemistry (azide-alkyne cycloaddition)

Functional Implications :

  • Fluorine atoms in the target compound enhance lipophilicity (LogP ~3.5–4.0 estimated) compared to nitro groups in 6b–c (LogP ~2.8–3.2) .

Spectroscopic and Physicochemical Properties

Property Target Compound (Inferred) Compound 6b (Nitro-Substituted)
IR Spectroscopy C=O stretch ~1670–1680 cm⁻¹; C-F ~1100–1200 cm⁻¹ C=O: 1682 cm⁻¹; NO₂: 1504 cm⁻¹
¹H NMR Aromatic protons δ 7.2–8.5 ppm; methyl groups δ 2.3–2.6 ppm Aromatic H: δ 7.20–8.61 ppm; -OCH2: δ 5.48 ppm
Solubility Low aqueous solubility (fluorine/naphthyridine core) Moderate solubility in ethanol/DMSO due to polar nitro groups

Biological Activity

N-(2-fluoro-4-methylphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Core Structure : A naphthyridine framework linked to an oxadiazole moiety.
  • Functional Groups : Fluoro and methyl substituents that enhance its biological properties.

The IUPAC name for the compound is as follows:

Property Details
IUPAC NameThis compound
Molecular FormulaC26H19F2N5O3
Molecular Weight475.46 g/mol

This compound exhibits its biological activity primarily through interaction with specific molecular targets. These interactions can modulate enzyme activities and receptor functions critical to various biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CA), which are implicated in cancer proliferation and other diseases .
  • Apoptosis Induction : Studies indicate that the compound can induce apoptosis in cancer cell lines through a dose-dependent mechanism .

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. It has shown effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Activity
OVXF 899 (Ovarian)2.76Significant inhibition
PXF 1752 (Mesothelioma)9.27Moderate inhibition
MCF-7 (Breast Cancer)Not specifiedApoptosis induction

These findings suggest that the compound can effectively target multiple tumor types, making it a candidate for further development in cancer therapy .

Other Biological Activities

In addition to its anticancer properties, this compound has been associated with various other biological activities:

  • Antimicrobial Activity : The compound exhibits antibacterial and antifungal properties against a range of pathogens.
  • Anti-inflammatory Effects : It may reduce inflammation through modulation of cytokine production.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various contexts:

Study 1: Antitumor Efficacy

In a study evaluating several derivatives of oxadiazole compounds, N-(2-fluoro...) was found to outperform many existing treatments in inhibiting tumor growth in vitro. The study emphasized the importance of structural modifications in enhancing biological activity .

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms by which the compound induces apoptosis in cancer cells. Flow cytometry assays demonstrated that treated cells exhibited markers consistent with programmed cell death .

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